Thiirane, [(1-ethynylbutoxy)methyl]-
Description
Structure
3D Structure
Properties
CAS No. |
62248-13-9 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-(hex-1-yn-3-yloxymethyl)thiirane |
InChI |
InChI=1S/C9H14OS/c1-3-5-8(4-2)10-6-9-7-11-9/h2,8-9H,3,5-7H2,1H3 |
InChI Key |
SKPZIZNBWCCMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)OCC1CS1 |
Origin of Product |
United States |
Synthetic Methodologies for Thiirane, 1 Ethynylbutoxy Methyl
Retrosynthetic Analysis of Thiirane (B1199164), [(1-ethynylbutoxy)methyl]-
A retrosynthetic analysis of the target molecule, Thiirane, [(1-ethynylbutoxy)methyl]-, suggests a strategy that disconnects the molecule at key functional groups. The primary disconnection is at the ether linkage, which is a common and reliable bond formation to consider in reverse. This leads to two precursor fragments: a reactive thiirane core and the 1-ethynylbutoxy alcohol side chain. This approach is based on the well-established Williamson ether synthesis. masterorganicchemistry.comyoutube.comrichmond.eduyoutube.com
A further retrosynthetic step involves the thiirane ring itself. Thiiranes are commonly synthesized from their corresponding oxiranes (epoxides) through a sulfur transfer reaction. thieme.denih.govthieme-connect.de This transformation is a reliable method for accessing the thiirane heterocycle. Therefore, the thiirane core can be traced back to a suitable epoxide precursor, such as 2-(chloromethyl)oxirane (epichlorohydrin), which is a readily available starting material. nist.govresearchgate.net
This two-step retrosynthetic approach simplifies the synthesis into three main challenges: the formation of the thiirane ring from an epoxide, the synthesis of the requisite 1-ethynylbutoxy side chain, and the final coupling of these two fragments.
Development of Novel Synthetic Pathways to the Thiirane Core
For the synthesis of Thiirane, [(1-ethynylbutoxy)methyl]-, a suitable precursor is 2-(chloromethyl)thiirane (B1265399). This can be synthesized from its oxygen analogue, 2-(chloromethyl)oxirane (epichlorohydrin). nist.govchemscene.comchemsynthesis.com
Table 1: Synthesis of 2-(chloromethyl)thiirane from Epichlorohydrin (B41342)
| Reactant | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 2-(chloromethyl)oxirane | Thiourea | Methanol | >90 |
A notable method for achieving stereoselectivity is the use of Lawesson's reagent with aldazine (B74668) N-oxides to produce cis-diarylthiiranes with high diastereoselectivity. nih.govresearchgate.net While not directly applicable to the synthesis of a monosubstituted thiirane like 2-(chloromethyl)thiirane, this demonstrates the potential for developing highly stereoselective methods. For the target molecule, the stereocenter is at the carbon of the thiirane ring bearing the side chain. A stereoselective synthesis would therefore begin with an enantiomerically pure form of epichlorohydrin.
Enantioselective synthesis of the thiirane core can be achieved by utilizing chiral starting materials or through catalytic asymmetric synthesis. The most direct approach is to start with an enantiomerically pure epoxide, such as (R)- or (S)-epichlorohydrin, which are commercially available. pharmaffiliates.com The subsequent reaction with a sulfur transfer agent, like thiourea, will then produce the corresponding enantiomerically pure 2-(chloromethyl)thiirane.
Recent advancements have also focused on the catalytic enantioselective conversion of racemic or prochiral epoxides to thiiranes. For instance, chiral phosphoric acid catalysts have been shown to effectively catalyze the kinetic resolution of epoxides during their conversion to thiiranes, yielding both enantioenriched epoxide and thiirane. nih.gov This approach could potentially be applied to the synthesis of an enantiopure precursor to the target molecule.
Table 2: Enantioselective Synthesis of Chiral Thiiranes from Epoxides
| Epoxide Substrate | Catalyst | Sulfur Source | Enantiomeric Excess (ee %) of Thiirane |
|---|---|---|---|
| Racemic styrene (B11656) oxide | (R)-Chiral Phosphoric Acid | Thiolactam | 96 |
Introduction and Functionalization of the Ethynylbutoxy Side Chain
The 1-ethynylbutoxy moiety can be synthesized from butanal through the addition of an ethynyl (B1212043) nucleophile. Acetylene, or a protected form such as trimethylsilylacetylene, can be deprotonated with a strong base like n-butyllithium to form the corresponding acetylide. This acetylide then acts as a nucleophile, attacking the carbonyl carbon of butanal to form, after workup, 1-ethynylbutan-1-ol.
The subsequent step is the formation of the ether linkage with the thiirane core. A common and effective method for this is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comrichmond.eduyoutube.com In this reaction, the alcohol (1-ethynylbutan-1-ol) is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a leaving group on the thiirane core, such as the chloride in 2-(chloromethyl)thiirane.
The provided chemical name, "Thiirane, [(1-ethynylbutoxy)methyl]-", indicates that a methyl group is attached to the thiirane ring, which in turn is connected to the 1-ethynylbutoxy group via an ether linkage. The synthetic strategy outlined above, involving the coupling of 2-(chloromethyl)thiirane with 1-ethynylbutan-1-ol, directly forms this desired structure. The "methyl" in the name refers to the -CH2- group of the thiirane precursor. No additional coupling reaction is necessary to attach this specific "methyl" substituent as it is an integral part of the chosen thiirane precursor.
Side Chain Synthesis: Reaction of butanal with an ethynyl anion to produce 1-ethynylbutan-1-ol.
Thiirane Core Synthesis: Conversion of epichlorohydrin to 2-(chloromethyl)thiirane using thiourea.
Coupling: Williamson ether synthesis between 1-ethynylbutan-1-ol and 2-(chloromethyl)thiirane to yield the final product, Thiirane, [(1-ethynylbutoxy)methyl]-.
This approach provides a logical and feasible pathway to the target molecule, leveraging well-established and reliable organic reactions. Further optimization of reaction conditions would be necessary to maximize yields and purity.
Optimization of Reaction Conditions and Yields for Thiirane, [(1-ethynylbutoxy)methyl]- Synthesis
The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product, Thiirane, [(1-ethynylbutoxy)methyl]-. The following parameters are key areas of focus for optimization in the mercaptoalcohol dehydration route:
Catalyst Loading : The concentration of the acid catalyst (phosphoric acid or p-toluenesulfonic acid) can significantly impact the reaction rate and the prevalence of side reactions. A systematic variation of the catalyst loading would be necessary to find the optimal concentration that promotes efficient cyclization without causing degradation of the starting material or product.
Temperature Profile : The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as polymerization or decomposition, particularly given the presence of the reactive ethynyl group. An optimal temperature profile would involve heating the reaction mixture to a point where the rate of thiirane formation is maximized while minimizing degradation.
Pressure Control : The use of reduced pressure is crucial for the successful isolation of the thiirane product. The pressure must be low enough to allow for the efficient distillation of the product as it is formed, thus shifting the equilibrium towards the product side. The optimal pressure will depend on the boiling point of Thiirane, [(1-ethynylbutoxy)methyl]-.
Reaction Time : The duration of the reaction is another important parameter. Insufficient reaction time will lead to incomplete conversion of the starting material, while excessively long reaction times may result in the degradation of the product. The reaction progress should be monitored (e.g., by gas chromatography) to determine the optimal reaction time.
A hypothetical optimization study for the synthesis of Thiirane, [(1-ethynylbutoxy)methyl]- via mercaptoalcohol dehydration is presented in the interactive data table below.
| Entry | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (mm Hg) | Reaction Time (h) | Yield (%) |
| 1 | Phosphoric Acid | 0.5 | 130 | 50 | 4 | 65 |
| 2 | Phosphoric Acid | 1.0 | 140 | 30 | 3 | 78 |
| 3 | Phosphoric Acid | 2.0 | 150 | 20 | 3 | 72 (with some decomposition) |
| 4 | p-Toluenesulfonic Acid | 0.5 | 130 | 50 | 5 | 70 |
| 5 | p-Toluenesulfonic Acid | 1.0 | 140 | 30 | 4 | 82 |
| 6 | p-Toluenesulfonic Acid | 1.5 | 145 | 25 | 3.5 | 85 |
Note: The data in this table is representative and intended to illustrate the optimization process. Actual experimental results may vary.
Comparative Analysis of Different Synthetic Routes to Thiirane, [(1-ethynylbutoxy)methyl]-
A comparative analysis of the potential synthetic routes to Thiirane, [(1-ethynylbutoxy)methyl]- is essential for selecting the most efficient and practical method. The two primary routes discussed are the dehydration of mercaptoalcohols and the conversion of the corresponding epoxide.
Dehydration of Mercaptoalcohols:
Advantages : This method offers a direct route to the thiirane from a readily accessible precursor. It can be a high-yield process, especially when optimized. The use of relatively inexpensive catalysts is also an advantage. The continuous removal of the product by distillation can lead to high purity of the isolated compound.
Disadvantages : The reaction requires elevated temperatures and reduced pressure, which may necessitate specialized equipment. The acidic conditions and high temperatures could potentially lead to side reactions, especially with the sensitive ethynyl group present in the target molecule. The synthesis of the mercaptoalcohol precursor itself may involve multiple steps.
Conversion of Epoxides:
Advantages : This is a widely used and well-established method for thiirane synthesis. The reaction conditions are often milder than the mercaptoalcohol dehydration route, which could be beneficial for the stability of the [(1-ethynylbutoxy)methyl]- side chain. The stereochemistry of the epoxide can be directly transferred to the thiirane, which is an important consideration for chiral synthesis.
Disadvantages : This route is a two-step process, requiring the initial synthesis of the corresponding epoxide. The sulfurating agents, such as thiourea, can be toxic. The separation of the thiirane from the reaction byproducts, such as urea, can sometimes be challenging.
A comparative summary of these two synthetic routes is presented in the interactive data table below.
| Parameter | Dehydration of Mercaptoalcohols | Conversion of Epoxides |
| Number of Steps | One-pot from mercaptoalcohol | Two steps (epoxidation, then sulfuration) |
| Reaction Conditions | High temperature, reduced pressure | Generally milder conditions |
| Reagents | Acid catalyst | Peroxy acid, sulfurating agent (e.g., thiourea) |
| Potential Yield | High (78-98% for simple thiiranes) | Generally good to excellent |
| Stereocontrol | Not inherently stereospecific | Stereospecific (retains epoxide stereochemistry) |
| Potential Issues | Side reactions at high temperatures, precursor synthesis | Toxicity of reagents, byproduct separation |
Ultimately, the choice of synthetic route for Thiirane, [(1-ethynylbutoxy)methyl]- would depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the importance of stereochemical control.
Chemical Reactivity and Transformation Studies of Thiirane, 1 Ethynylbutoxy Methyl
Ring-Opening Reactions of the Thiirane (B1199164) Moiety
The thiirane, or episulfide, ring is a three-membered heterocycle containing a sulfur atom. wikipedia.org This strained ring system is susceptible to various ring-opening reactions, driven by the release of ring strain. illinois.edu The reactivity of the thiirane moiety in "Thiirane, [(1-ethynylbutoxy)methyl]-" is influenced by the electronic and steric effects of the [(1-ethynylbutoxy)methyl] substituent.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack on the thiirane ring is a common and well-studied transformation. magtech.com.cn The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms of the thiirane ring, leading to the opening of the ring and the formation of a substituted thiol. rsc.org In the case of unsymmetrically substituted thiiranes, the regioselectivity of the nucleophilic attack is a key consideration.
Generally, under neutral or basic conditions, nucleophilic attack on unsymmetrical thiiranes occurs at the less sterically hindered carbon atom. magtech.com.cn For "Thiirane, [(1-ethynylbutoxy)methyl]-", the primary carbon of the thiirane ring is less sterically hindered than the tertiary carbon bearing the [(1-ethynylbutoxy)methyl] substituent. Therefore, nucleophilic attack is expected to predominantly occur at the unsubstituted carbon atom.
Common nucleophiles that can induce the ring-opening of thiiranes include amines, thiols, and hydroxide (B78521) ions. wikipedia.orgdocumentsdelivered.com For example, the reaction with an amine would yield a mercaptoethylamine derivative.
Hypothetical Reaction Data: Nucleophilic Ring-Opening of Thiirane, [(1-ethynylbutoxy)methyl]-
| Nucleophile (Nu\textsuperscript{-}) | Expected Major Product | Regioselectivity (Attack at C\textsubscript{unsubstituted}) |
| CH\textsubscript{3}NH\textsubscript{2} | 2-((1-ethynylbutoxy)methyl)-2-(methylamino)ethanethiol | High |
| C\textsubscript{2}H\textsubscript{5}S\textsuperscript{-} | 1-((1-ethynylbutoxy)methyl)-1-(ethylthio)ethanethiol | High |
| OH\textsuperscript{-} | 2-((1-ethynylbutoxy)methyl)-2-hydroxyethanethiol | High |
Note: This data is hypothetical and illustrative of expected chemical behavior based on established principles of thiirane chemistry.
Electrophilic Ring-Opening Mechanisms
The presence of a Lewis or Brønsted acid can activate the thiirane ring towards nucleophilic attack. nih.gov The acid coordinates to the sulfur atom, making the ring more susceptible to opening. In the presence of an acid catalyst, the regioselectivity of the nucleophilic attack can be altered. magtech.com.cn The attack may occur at the more substituted carbon atom due to the development of a partial positive charge on this carbon in the transition state, which is stabilized by the substituent. researchgate.net
For "Thiirane, [(1-ethynylbutoxy)methyl]-", acid-catalyzed ring-opening could potentially lead to a mixture of products, with the nucleophile attacking both the more and less substituted carbon atoms of the thiirane ring. The outcome would depend on the specific acid and nucleophile used. rsc.org Electrophilic reagents such as halogens can also induce ring-opening, leading to the formation of β-halo disulfides.
Hypothetical Reaction Data: Acid-Catalyzed Nucleophilic Ring-Opening
| Catalyst | Nucleophile | Expected Product Distribution (Major/Minor) |
| H\textsuperscript{+} | CH\textsubscript{3}OH | Mixture of 2-((1-ethynylbutoxy)methyl)-2-methoxyethanethiol (Major) and 1-((1-ethynylbutoxy)methyl)-2-methoxyethanethiol (Minor) |
| Lewis Acid (e.g., ZnCl\textsubscript{2}) | Cl\textsuperscript{-} | Mixture of 2-chloro-2-((1-ethynylbutoxy)methyl)ethanethiol (Major) and 1-chloro-2-((1-ethynylbutoxy)methyl)ethanethiol (Minor) |
Note: This data is hypothetical and illustrates the potential shift in regioselectivity under acidic conditions.
Radical-Mediated Ring-Opening of the Thiirane Ring
The thiirane ring can also undergo ring-opening through radical-mediated pathways. These reactions are typically initiated by radical initiators or photochemically. The initial step involves the formation of a sulfur-centered radical, which can then undergo further reactions. For instance, the reaction with a radical species can lead to the cleavage of a C-S bond, followed by subsequent transformations. Studies on tetraaryl thiirane cation radicals have shown that C-C bond cleavage can also occur under certain photochemical conditions. arizona.edu However, C-S bond cleavage is a more common pathway for radical-mediated ring-opening of thiiranes.
Reactions Involving the Ethynyl (B1212043) Group
The terminal alkyne, or ethynyl group, in "Thiirane, [(1-ethynylbutoxy)methyl]-" is a versatile functional group that can participate in a variety of chemical transformations. nih.gov
Hydrofunctionalization Reactions of the Alkyne
Hydrofunctionalization reactions involve the addition of an H-Y bond across the carbon-carbon triple bond of the alkyne. researchgate.net These reactions are often catalyzed by transition metals and are a powerful tool for the synthesis of functionalized alkenes. mdpi.com A variety of nucleophiles, including alcohols, amines, and carboxylic acids, can be added across the alkyne. mdpi.com
The regioselectivity of the hydrofunctionalization is an important aspect, leading to either the Markovnikov or anti-Markovnikov addition product. For a terminal alkyne such as the one in "Thiirane, [(1-ethynylbutoxy)methyl]-", hydroamination could result in the formation of either an enamine or an imine after tautomerization. researchgate.net Similarly, hydration would yield a ketone after tautomerization of the initially formed enol. nih.gov
Hypothetical Reaction Data: Hydrofunctionalization of the Ethynyl Group
| Reagent (H-Y) | Catalyst | Expected Major Product |
| H\textsubscript{2}O | Au(I) or Hg(II) | 1-(thiiran-2-ylmethoxy)hexan-2-one |
| CH\textsubscript{3}OH | Pd(II) | 2-(methoxyvinyl)thiirane derivative |
| R\textsubscript{2}NH | Ru(II) | Enamine or imine derivative |
Note: This data is hypothetical and based on known alkyne hydrofunctionalization reactions.
Click Chemistry Applications with the Ethynyl Functionality
The terminal ethynyl group is a key participant in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a 1,4-disubstituted 1,2,3-triazole. illinois.edunih.gov
This reaction is highly efficient and can be carried out under mild conditions, often in aqueous solvents. illinois.edu The ethynyl group in "Thiirane, [(1-ethynylbutoxy)methyl]-" can react with a wide range of organic azides to produce various triazole-containing thiirane derivatives. This modular approach allows for the rapid synthesis of a library of compounds with diverse functionalities. researchgate.netwikipedia.org
Hypothetical Reaction Data: Click Chemistry with the Ethynyl Group
| Azide (B81097) (R-N\textsubscript{3}) | Catalyst | Expected Product |
| Benzyl azide | CuSO\textsubscript{4}, Sodium Ascorbate | 1-benzyl-4-(1-(thiiran-2-ylmethoxy)butyl)-1H-1,2,3-triazole |
| Azidoacetic acid | Cu(I) source | 2-(4-(1-(thiiran-2-ylmethoxy)butyl)-1H-1,2,3-triazol-1-yl)acetic acid |
Note: This data is hypothetical and illustrates the versatility of the CuAAC reaction.
Cycloaddition Reactions of the Ethynyl Group
The terminal alkyne functionality in Thiirane, [(1-ethynylbutoxy)methyl]- is a versatile handle for a variety of cycloaddition reactions, enabling the construction of more complex molecular frameworks. These reactions are fundamental in organic synthesis for creating cyclic compounds.
One of the most prominent reactions of terminal alkynes is the [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction would involve treating Thiirane, [(1-ethynylbutoxy)methyl]- with an organic azide to yield a stable triazole ring. The reaction is known for its high efficiency and regioselectivity, typically affording the 1,4-disubstituted triazole isomer.
Another important class of reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile. While less reactive than alkenes in this role, electron-deficient alkynes participate readily. To engage Thiirane, [(1-ethynylbutoxy)methyl]- in a Diels-Alder reaction, it would likely require a highly reactive diene, such as a cyclopentadienone or an electron-rich diene under thermal or Lewis acid-catalyzed conditions. The product of such a reaction would be a six-membered ring containing a double bond.
Furthermore, [2+2+2] cycloadditions, often catalyzed by transition metals like cobalt or rhodium, offer a powerful method for the synthesis of substituted benzene (B151609) rings. In a potential application, Thiirane, [(1-ethynylbutoxy)methyl]- could be co-cyclotrimerized with two equivalents of another alkyne, or even with itself, to generate a highly substituted aromatic ring bearing the thiirane-containing side chain.
The following table summarizes potential cycloaddition reactions of the ethynyl group in Thiirane, [(1-ethynylbutoxy)methyl]-.
| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |
| [3+2] Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) | 1,4-Disubstituted Triazole |
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Heat or Lewis Acid | Substituted Cyclohexadiene |
| [2+2+2] Cycloaddition | Alkynes | Transition Metal (e.g., Co, Rh) | Substituted Benzene |
Intermolecular and Intramolecular Reactivity Between Thiirane and Ethynyl Moieties
The proximate positioning of the nucleophilic sulfur atom of the thiirane ring and the electrophilic ethynyl group in Thiirane, [(1-ethynylbutoxy)methyl]- allows for potential intramolecular interactions and cyclization reactions, particularly under specific catalytic conditions.
Under basic conditions, the terminal alkyne can be deprotonated to form a nucleophilic acetylide. This acetylide could potentially attack the electrophilic carbon of the thiirane ring in an intramolecular fashion, leading to a ring-opening cyclization. The regioselectivity of this attack would be influenced by steric and electronic factors, but it could theoretically lead to the formation of a five- or six-membered sulfur-containing heterocyclic ring. Such intramolecular cyclizations of ω-alkynyl heterocycles are known to be a viable strategy for the synthesis of fused ring systems. nih.gov
Transition metal catalysis could also mediate reactions between the two functional groups. For instance, palladium or gold catalysts are known to activate alkynes towards nucleophilic attack. In the presence of such a catalyst, the sulfur atom of the thiirane could act as an internal nucleophile, attacking the activated alkyne. This could initiate a cascade of reactions, potentially leading to complex rearranged products.
Intermolecularly, in the presence of a suitable catalyst, one molecule of Thiirane, [(1-ethynylbutoxy)methyl]- could react with another. For example, the sulfur atom of one molecule could add across the alkyne of another, leading to oligomerization or polymerization.
The table below outlines hypothetical reaction pathways involving both the thiirane and ethynyl groups.
| Reaction Type | Conditions | Potential Product |
| Intramolecular Cyclization | Base (e.g., NaH, t-BuOK) | Sulfur-containing heterocycle (e.g., dihydrothiophene derivative) |
| Transition Metal-Catalyzed Intramolecular Cyclization | Pd(0), Au(I), etc. | Fused or spirocyclic sulfur-containing heterocycle |
| Intermolecular Reaction | Catalyst | Oligomers or polymers |
Derivatization Strategies for Functionalizing Thiirane, [(1-ethynylbutoxy)methyl]-
The bifunctional nature of Thiirane, [(1-ethynylbutoxy)methyl]- allows for selective derivatization at either the thiirane ring or the ethynyl group, or both, providing a versatile platform for the synthesis of a wide range of novel compounds.
Functionalization of the Thiirane Ring:
The thiirane ring is susceptible to ring-opening reactions with various nucleophiles. acs.orgnih.gov This reactivity can be exploited to introduce a wide array of functional groups.
Reaction with Amines: Nucleophilic ring-opening with primary or secondary amines would yield amino thiols, which are valuable intermediates in medicinal chemistry and materials science.
Reaction with Thiols: Treatment with other thiols would lead to the formation of disulfides, which can be further modified.
Reaction with Halides: Ring-opening with halide ions can introduce a halogen atom, providing a handle for further cross-coupling reactions.
Oxidation: The sulfur atom in the thiirane ring can be oxidized to a sulfoxide (B87167) or a sulfone using reagents like m-CPBA or hydrogen peroxide. This modification would significantly alter the electronic properties and reactivity of the molecule.
Functionalization of the Ethynyl Group:
The terminal alkyne offers a complementary set of functionalization reactions. nih.gov
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds, allowing the attachment of various aromatic or vinylic substituents. mdpi.com
Click Chemistry: As mentioned earlier, the CuAAC reaction provides an efficient route to triazoles, which can be further functionalized.
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne would yield a ketone or an aldehyde, respectively, introducing a carbonyl group for further transformations.
Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction, or fully reduced to an alkane by catalytic hydrogenation.
The following table provides a summary of potential derivatization strategies.
| Functional Group | Reagent/Reaction | Resulting Functional Group |
| Thiirane | Amine (R₂NH) | Amino thiol |
| Thiirane | Thiol (R'SH) | Disulfide |
| Thiirane | m-CPBA | Sulfoxide/Sulfone |
| Ethynyl | Aryl Halide, Pd catalyst (Sonogashira) | Aryl-substituted alkyne |
| Ethynyl | H₂O, H₂SO₄, HgSO₄ (Hydration) | Ketone |
| Ethynyl | H₂, Lindlar's Catalyst (Reduction) | cis-Alkene |
Mechanistic Investigations of Thiirane, 1 Ethynylbutoxy Methyl Reactions
Computational Chemistry Studies on Reaction Pathways
Computational chemistry provides powerful tools to predict and understand the intricate details of reaction mechanisms, including the energetics of different pathways and the transient structures of intermediates.
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction energetics. For a hypothetical reaction of Thiirane (B1199164), [(1-ethynylbutoxy)methyl]-, DFT calculations would be employed to map out the potential energy surface. This would involve calculating the energies of the reactant, transition states, intermediates, and products. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)) is crucial for obtaining accurate results. For instance, studies on the reactions of other thiiranes have successfully used B3LYP/6-31+G(d) to determine the relative rates of reaction with various nucleophiles. nih.gov These calculations would elucidate the most favorable reaction pathways by identifying the transition states with the lowest activation energies.
Table 1: Hypothetical DFT-Calculated Reaction Energetics for Nucleophilic Attack on Thiirane, [(1-ethynylbutoxy)methyl]-
| Reaction Pathway | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Attack at Cα | -X.XXXX | -Y.YYYY | -Z.ZZZZ | ΔEa | ΔHrxn |
| Attack at Cβ | -X.XXXX | -A.AAAA | -B.BBBB | ΔEa' | ΔHrxn' |
Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for Thiirane, [(1-ethynylbutoxy)methyl]-.
Molecular Dynamics Simulations of Reaction Intermediates
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For the reactions of Thiirane, [(1-ethynylbutoxy)methyl]-, MD simulations could be used to explore the conformational landscape of reaction intermediates and the role of solvent molecules in stabilizing these transient species. By simulating the system at a given temperature, researchers can observe the structural evolution of intermediates and identify key intermolecular interactions that influence the reaction outcome. Mechanistic investigations of other strained heterocycles have supported stepwise pathways with zwitterionic intermediates, a hypothesis that MD simulations could test for this specific thiirane. nih.gov
Kinetic Studies of Key Reactions
Experimental kinetic studies are essential for validating computational predictions and providing quantitative data on reaction rates.
Determination of Rate Constants and Activation Parameters
The rate of a chemical reaction is quantified by its rate constant (k). For the reactions of Thiirane, [(1-ethynylbutoxy)methyl]-, determining the rate constants at various temperatures would allow for the calculation of important activation parameters, namely the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This is typically achieved by monitoring the concentration of reactants or products over time using techniques like spectroscopy or chromatography. For example, studies on the gas-phase reactions of other cyclic compounds have determined rate constants and activation energies, providing insights into their reactivity. researchgate.net
Table 2: Hypothetical Kinetic Data for the Reaction of Thiirane, [(1-ethynylbutoxy)methyl]- with a Nucleophile
| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 298 | k₁ | ln(k₁) | 0.00335 |
| 308 | k₂ | ln(k₂) | 0.00325 |
| 318 | k₃ | ln(k₃) | 0.00314 |
Note: This table represents the type of data that would be collected to construct an Arrhenius plot and determine the activation parameters.
Investigation of Catalytic Effects on Reaction Rates
The rates of thiirane reactions can often be significantly influenced by the presence of catalysts. For Thiirane, [(1-ethynylbutoxy)methyl]-, potential catalysts could include acids, bases, or metal complexes. Kinetic studies in the presence of varying concentrations of a catalyst would reveal the order of the reaction with respect to the catalyst and provide insights into the catalytic mechanism. For instance, the ring-opening of episulfides can be mediated by metal complexes, and similar catalytic effects could be explored for this compound. nih.gov
Isotopic Labeling Studies for Elucidating Reaction Mechanisms
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. In the case of Thiirane, [(1-ethynylbutoxy)methyl]-, one could synthesize isotopically labeled versions of the molecule, for example, by replacing a specific hydrogen atom with deuterium (B1214612) or a carbon atom with ¹³C. By analyzing the position of the isotopic label in the reaction products using techniques like NMR spectroscopy or mass spectrometry, it is possible to distinguish between different mechanistic pathways, such as SN2-type ring-opening versus rearrangement pathways. The stereospecific reactions of other substituted thiiranes have been investigated, highlighting the utility of such approaches in understanding reaction mechanisms. researchgate.net
Transition State Analysis and Reaction Coordinate Mapping
This section would have presented a detailed examination of the transition states involved in the reactions of Thiirane, [(1-ethynylbutoxy)methyl]-. It would have included computational and experimental data to map the reaction coordinates, providing insights into the energy landscape of the reactions. The analysis would have been supported by data tables detailing key energetic and geometric parameters of the transition state structures.
Without specific studies on Thiirane, [(1-ethynylbutoxy)methyl]-, it is not possible to provide accurate information regarding its reaction mechanisms, the energies of its transition states, or the pathways it follows during chemical transformations. General information on thiirane reactivity is available but would not adhere to the strict focus on the specified compound.
Advanced Spectroscopic and Structural Elucidation of Thiirane, 1 Ethynylbutoxy Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and three-dimensional structure of organic molecules in solution. For Thiirane (B1199164), [(1-ethynylbutoxy)methyl]-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.
Predicted ¹H and ¹³C NMR Data:
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | ~20.5 | 2.25 | dd | J = 1.2, 5.8 |
| 1' | ~20.5 | 2.55 | dd | J = 1.2, 6.5 |
| 2 | ~28.0 | 3.10 | m | - |
| 3 | ~75.0 | 3.50 | dd | J = 5.5, 10.5 |
| 3' | ~75.0 | 3.70 | dd | J = 4.5, 10.5 |
| 4 | ~78.0 | 3.95 | m | - |
| 5 | ~35.0 | 1.60 | m | - |
| 6 | ~19.0 | 1.45 | m | - |
| 7 | ~14.0 | 0.95 | t | J = 7.4 |
| 8 | ~83.0 | - | s | - |
| 9 | ~72.0 | 2.40 | s | - |
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For Thiirane, [(1-ethynylbutoxy)methyl]-, key COSY correlations would be expected between:
The diastereotopic protons on C1 and the methine proton on C2.
The methine proton on C2 and the diastereotopic protons on C3.
The methine proton on C4 and the methylene (B1212753) protons on C5.
The methylene protons on C5 and C6.
The methylene protons on C6 and the methyl protons on C7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would confirm the assignments made in the 1D spectra by showing cross-peaks between the protons and the carbons to which they are attached, as detailed in the data table.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and linking different fragments of the molecule. Key HMBC correlations would include:
Protons on C3 to C2 and C4.
The ethynyl (B1212043) proton (H9) to the quaternary carbons C8 and C9.
Protons on C5 to C4 and C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE cross-peaks could be observed between the protons on the thiirane ring and the adjacent methylene protons of the side chain, helping to define the orientation of the [(1-ethynylbutoxy)methyl] group relative to the three-membered ring.
Dynamic NMR Studies for Rotational Barriers and Inversion
The thiirane ring is known to undergo a process of ring inversion, though the barrier is typically high. Dynamic NMR (DNMR) studies, involving variable temperature experiments, could be employed to investigate this process. By monitoring the coalescence of signals for the diastereotopic protons on C1 as the temperature is raised, it would be possible to calculate the free energy of activation (ΔG‡) for the ring inversion. Similarly, restricted rotation around the C-O and C-C single bonds in the side chain could also be investigated using DNMR, providing insights into the conformational dynamics of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Assignments
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of Thiirane, [(1-ethynylbutoxy)methyl]- would be expected to show characteristic absorption bands for its key functional groups.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for identifying non-polar bonds.
Predicted Vibrational Frequencies:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| ≡C-H stretch (terminal alkyne) | ~3300 (strong, sharp) | ~3300 (strong) |
| C-H stretch (alkane) | 2850-2960 (strong) | 2850-2960 (strong) |
| C≡C stretch (terminal alkyne) | ~2120 (weak to medium) | ~2120 (strong) |
| C-O-C stretch (ether) | 1080-1150 (strong) | 1080-1150 (weak) |
| C-S stretch (thiirane) | 620-700 (weak) | 620-700 (medium) |
| Thiirane ring deformation | ~620 (medium) | ~620 (medium) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For Thiirane, [(1-ethynylbutoxy)methyl]- (C₉H₁₄OS), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment |
| 170.0816 | [M]⁺ (Molecular ion) |
| 141.0680 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 113.0367 | [M - C₄H₇O]⁺ (Cleavage of the ether side chain) |
| 99.0421 | [C₅H₇S]⁺ (Thiirane ring with part of the side chain) |
| 85.0289 | [C₄H₅S]⁺ (Fragmentation of the thiirane and side chain) |
| 71.0132 | [C₃H₃S]⁺ (Further fragmentation) |
| 59.0139 | [C₂H₃S]⁺ (Thiirane fragment) |
The fragmentation would likely be initiated by cleavage of the C-O bond or α-cleavage to the ether oxygen, as well as fragmentation of the butyl chain.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration (if chiral synthesis is pursued)
Since Thiirane, [(1-ethynylbutoxy)methyl]- contains a chiral center at C2 of the thiirane ring and C4 of the butoxy group, it can exist as different stereoisomers. If a chiral synthesis is performed to produce an enantiomerically enriched sample, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of a chiral thiirane would exhibit a characteristic CD spectrum, with positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these Cotton effects can be used to determine the absolute configuration by comparison with theoretical calculations or empirical rules.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. Similar to CD, the ORD curve of a chiral molecule provides information about its stereochemistry.
X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure
To obtain an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography would be the ultimate technique. Since Thiirane, [(1-ethynylbutoxy)methyl]- is likely a liquid or low-melting solid at room temperature, it may be challenging to obtain suitable single crystals. In such cases, the formation of a co-crystal with a suitable co-former or the synthesis of a crystalline derivative could facilitate X-ray diffraction analysis.
A successful crystallographic study would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the exact conformation of the molecule in the crystalline state. This would also definitively establish the relative stereochemistry of the chiral centers.
Polymerization Chemistry of Thiirane, 1 Ethynylbutoxy Methyl
Monomer Purity and Characterization for Polymerization Studies
The purity of Thiirane (B1199164), [(1-ethynylbutoxy)methyl]- is a critical prerequisite for controlled polymerization studies. Impurities can act as unwanted initiators, chain transfer agents, or inhibitors, leading to polymers with broad molecular weight distributions, uncontrolled architectures, and undesirable side products. Therefore, rigorous purification and characterization of the monomer are essential first steps.
Standard purification techniques for a monomer of this nature would likely involve distillation under reduced pressure to remove non-volatile impurities and chromatography (e.g., column chromatography or preparative gas chromatography) to separate any structurally similar byproducts from its synthesis. Due to the thermal sensitivity of the thiirane ring, all purification steps should be conducted at the lowest feasible temperatures.
Once purified, the monomer's identity and purity must be unequivocally confirmed. A combination of analytical techniques is typically employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of Thiirane, [(1-ethynylbutoxy)methyl]-. The chemical shifts and coupling constants of the protons and carbons associated with the thiirane ring, the ethynyl (B1212043) group, and the butoxy methyl ether linkage would provide a definitive fingerprint of the molecule. Quantitative NMR can also be used to assess purity by integrating the signals of the monomer against a known internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups. Characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C-S stretching of the thiirane ring (around 600-700 cm⁻¹) would be expected.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the monomer's exact molecular weight and elemental composition, further validating its identity.
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., a flame ionization detector or a mass spectrometer) is a powerful tool for assessing purity. A single, sharp peak would indicate a high degree of purity.
Table 6.1: Hypothetical Characterization Data for Purified Thiirane, [(1-ethynylbutoxy)methyl]-
| Analytical Technique | Expected Observation | Purpose |
| ¹H NMR | Distinct signals for thiirane ring protons, ethynyl proton, and protons of the (1-ethynylbutoxy)methyl group. | Structural confirmation and purity assessment. |
| ¹³C NMR | Resonances corresponding to the carbons of the thiirane ring, the alkyne, and the ether linkage. | Structural confirmation. |
| FTIR | Characteristic peaks for ν(≡C-H), ν(C≡C), and ν(C-S). | Functional group identification. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₉H₁₄OS. | Molecular formula confirmation. |
| GC-MS | Single peak with a mass spectrum matching the target compound. | Purity assessment and identification of volatile impurities. |
Homopolymerization of Thiirane, [(1-ethynylbutoxy)methyl]- via the Ethynyl Group
The terminal ethynyl group of Thiirane, [(1-ethynylbutoxy)methyl]- offers a pathway for chain-growth polymerization to form a polymer with a polyacetylene-type backbone and pendant thiirane-containing side chains.
While vinyl monomers readily undergo radical polymerization, terminal alkynes are generally less reactive under conventional radical conditions. libretexts.orgwikipedia.org The propagating radical is less stable, and side reactions can be prevalent. However, radical polymerization of some activated alkynes has been achieved. For Thiirane, [(1-ethynylbutoxy)methyl]-, initiation with common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) would be the standard approach to investigate this pathway. The polymerization would likely require elevated temperatures to induce initiator decomposition.
The expected outcome would be a polymer with a conjugated backbone, which could impart interesting optical and electronic properties. The polymerization kinetics would need to be carefully monitored, and the resulting polymer characterized for its molecular weight, polydispersity, and microstructure. Given the potential for side reactions, such as chain transfer and cyclization, the polymerization conditions (monomer concentration, initiator concentration, temperature, and solvent) would need to be optimized.
Cationic Polymerization: Cationic polymerization of alkynes is not a common or well-controlled method. Strong acids or Lewis acids, which are typical cationic initiators, can react with the sulfur atom of the thiirane ring, potentially leading to undesired ring-opening reactions that would compete with the polymerization of the ethynyl group. wikipedia.orglibretexts.org Therefore, this pathway is likely to be complex and difficult to control for this specific monomer.
Anionic Polymerization: Anionic polymerization of terminal alkynes is a more viable route, particularly with initiators such as organolithium compounds (e.g., n-butyllithium). libretexts.orgwikipedia.org The acidic proton of the terminal alkyne can be abstracted by the strong base, forming an acetylide anion. This anion could then initiate polymerization by attacking the triple bond of another monomer. For this mechanism to be effective, the acetylide anion must be more nucleophilic than the propagating anion.
However, a significant challenge with anionic polymerization of this monomer is the potential for the initiator and the propagating carbanionic chain end to react with the electrophilic carbons of the thiirane ring, leading to ring-opening as a side reaction. This would result in a complex mixture of polymer structures. Protecting the thiirane ring or using carefully selected, sterically hindered initiators might be necessary to favor polymerization through the ethynyl group.
Copolymerization with Co-monomers Containing Complementary Functionalities
Copolymerization of Thiirane, [(1-ethynylbutoxy)methyl]- with other monomers is a promising strategy to tailor the properties of the resulting polymer. The choice of comonomer and polymerization method would depend on which functionality of the bifunctional monomer is intended to be polymerized.
If the ethynyl group is the target for polymerization, comonomers that are susceptible to the same polymerization mechanism would be chosen. For instance, in a hypothetical radical copolymerization, vinyl monomers like styrene (B11656), acrylates, or methacrylates could be used. mdpi.comsemanticscholar.org The reactivity ratios of the two monomers would determine the composition and sequence distribution of the resulting copolymer. This would yield a polymer with a carbon-carbon backbone and a mixture of pendant groups derived from both monomers.
Alternatively, if the thiirane ring is targeted for ring-opening polymerization, comonomers such as other substituted thiiranes or oxiranes could be employed. researchgate.netrsc.org This would result in a polythioether backbone with pendant groups from both monomers. The choice of initiator (cationic or anionic) would be critical in this case to ensure selective ring-opening without significant side reactions involving the ethynyl group.
Ring-Opening Polymerization of the Thiirane Moiety
The three-membered thiirane ring is strained and susceptible to ring-opening polymerization (ROP), which can be initiated by both cationic and anionic species. acs.orgrsc.orgnih.gov This process would lead to a polythioether backbone with pendant [(1-ethynylbutoxy)methyl]- side chains.
Cationic Ring-Opening Polymerization: Cationic ROP of thiiranes is typically initiated by strong acids (e.g., HBF₄) or Lewis acids (e.g., BF₃·OEt₂). The initiation involves the protonation or coordination of the Lewis acid to the sulfur atom, followed by nucleophilic attack of another monomer on one of the ring carbons. This process can proceed in a living or controlled manner under specific conditions, allowing for the synthesis of well-defined polymers. rsc.org For Thiirane, [(1-ethynylbutoxy)methyl]-, a key consideration would be the potential for the cationic propagating center to react with the electron-rich ethynyl group, which could lead to branching or cross-linking.
Anionic Ring-Opening Polymerization: Anionic ROP of thiiranes can be initiated by strong nucleophiles such as organometallic compounds or alkoxides. acs.org The initiator attacks one of the ring carbons, opening the ring to form a thiolate anion, which then propagates by attacking another monomer. Anionic ROP can also exhibit living characteristics, providing excellent control over molecular weight and architecture. A potential side reaction in the anionic ROP of Thiirane, [(1-ethynylbutoxy)methyl]- is the reaction of the initiator or the propagating thiolate anion with the acidic proton of the terminal alkyne. This would neutralize the active center and terminate the polymerization. Therefore, protection of the alkyne or the use of an initiator that is a weaker base than the propagating thiolate might be necessary.
Table 6.2: Potential Initiators for Ring-Opening Polymerization of Thiirane, [(1-ethynylbutoxy)methyl]-
| Polymerization Type | Initiator Class | Example Initiators | Potential Challenges |
| Cationic | Protic Acids, Lewis Acids | HBF₄, BF₃·OEt₂, SnCl₄ | Side reactions with the ethynyl group. |
| Anionic | Organometallics, Alkoxides | n-BuLi, NaNH₂, RONa | Reaction with the acidic alkyne proton. |
Post-Polymerization Modification of Polymers Derived from Thiirane, [(1-ethynylbutoxy)methyl]-
The polymers derived from Thiirane, [(1-ethynylbutoxy)methyl]- would possess reactive functional groups that can be further modified to introduce new properties.
If the polymer is synthesized via ROP of the thiirane ring, the resulting polythioether will have pendant ethynyl groups. The terminal alkyne is a versatile functional handle for a variety of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. curtin.edu.aursc.orgresearchgate.net These highly efficient and orthogonal reactions allow for the introduction of a wide range of functionalities, including biomolecules, fluorescent dyes, and other polymers, onto the polythioether backbone.
Conversely, if the polymer is formed through polymerization of the ethynyl group, the backbone will be a polyacetylene derivative with pendant thiirane rings. The thioether linkages in the side chains could be oxidized to sulfoxides or sulfones, which would significantly alter the polarity and chemical properties of the polymer. researchgate.net Additionally, the sulfur atoms could potentially be alkylated to form sulfonium (B1226848) salts.
Finally, if a copolymer is synthesized, the possibilities for post-polymerization modification expand further, depending on the nature of the comonomer and the unreacted functional groups from Thiirane, [(1-ethynylbutoxy)methyl]-. This dual functionality makes this monomer a highly attractive building block for the creation of complex and functional macromolecular architectures. tandfonline.comnih.gov
Thiirane, 1 Ethynylbutoxy Methyl As a Synthetic Building Block and Precursor in Materials Science
Hypothetical Utilization in the Synthesis of Complex Organic Architectures
The dual reactivity of the thiirane (B1199164) and ethynyl (B1212043) groups in "Thiirane, [(1-ethynylbutoxy)methyl]-" would theoretically allow for its use as a versatile building block in the synthesis of complex molecules. The thiirane ring could be opened by nucleophiles to introduce a thiol or sulfide (B99878) functionality, while the alkyne could participate in various coupling reactions. For instance, a sequential reaction pathway could involve the ring-opening of the thiirane followed by a Sonogashira coupling at the alkyne terminus, enabling the construction of intricate molecular frameworks. However, no specific examples of such synthetic strategies using this particular compound have been documented in available scientific literature.
Postulated Role as a Precursor for Advanced Polymeric Materials with Tunable Properties
The presence of the terminal alkyne suggests that "Thiirane, [(1-ethynylbutoxy)methyl]-" could serve as a monomer for polymerization. Alkyne-based polymers are of interest for their potential electronic and optical properties. Furthermore, the thiirane ring could be utilized in post-polymerization modification. For example, a polymer could be formed through the alkyne groups, leaving the thiirane rings as pendant groups along the polymer backbone. These thiirane units could then be opened to introduce other functional groups, allowing for the tuning of the polymer's properties. The specific polymerization behavior and the properties of any resulting polymers from "Thiirane, [(1-ethynylbutoxy)methyl]-" are not reported.
Theoretical Application in the Construction of Functionalized Surfaces and Interfaces
The alkyne group of "Thiirane, [(1-ethynylbutoxy)methyl]-" makes it a candidate for surface modification via "click" chemistry. Surfaces functionalized with azide (B81097) groups could readily react with the alkyne of this molecule to form a stable triazole linkage, thereby immobilizing the thiirane functionality onto the surface. The tethered thiirane rings could then be further reacted, for example, to capture specific molecules or to act as initiation sites for surface-grafted polymerization. While this is a plausible application, there are no published studies demonstrating this specific use.
Conceptual Development of Thiirane, [(1-ethynylbutoxy)methyl]- Derived Ligands for Catalysis
The sulfur atom in the thiirane ring and the pi-system of the alkyne group present potential coordination sites for metal ions, suggesting that "Thiirane, [(1-ethynylbutoxy)methyl]-" could be a precursor for novel ligands in catalysis. Modification of the thiirane ring, for instance, through ring-opening with a coordinating nucleophile, could lead to bidentate or tridentate ligands. The combination of a soft sulfur donor with the electronic properties of the alkyne could be beneficial in various catalytic transformations. Nevertheless, the synthesis and catalytic application of ligands derived from "Thiirane, [(1-ethynylbutoxy)methyl]-" have not been reported.
Concluding Remarks and Future Research Directions
Summary of Key Findings on Thiirane (B1199164), [(1-ethynylbutoxy)methyl]-
Thiirane, [(1-ethynylbutoxy)methyl]-, is a chemical compound characterized by a three-membered thiirane ring, which is a sulfur-containing analog of an epoxide. This ring is substituted with a (1-ethynylbutoxy)methyl group. The presence of both a reactive thiirane ring and a terminal alkyne group within the same molecule suggests a potential for diverse chemical reactivity. The key structural features are the strained episulfide ring, which is susceptible to nucleophilic ring-opening reactions, and the ethynyl (B1212043) group, which can participate in reactions typical of alkynes, such as cycloadditions (e.g., click chemistry), polymerization, and metal-catalyzed couplings.
Current knowledge of this specific compound is primarily limited to its structural identification and basic chemical properties. It is cataloged in chemical databases, but extensive studies on its synthesis, reactivity, and applications are not widely reported in peer-reviewed literature. The compound's structure suggests it could serve as a valuable building block in organic synthesis, allowing for the introduction of both a sulfur-containing moiety and a functionalizable alkyne handle.
Emerging Research Avenues for Thiirane, [(1-ethynylbutoxy)methyl]-
The unique bifunctional nature of Thiirane, [(1-ethynylbutoxy)methyl]- opens up several promising avenues for future research. A primary area of investigation would be the controlled and selective reaction of its two functional groups. For instance, research could explore the selective ring-opening of the thiirane under various conditions while preserving the alkyne, or vice-versa. This would enable its use as a versatile intermediate in the synthesis of more complex molecules.
Another significant research direction is its potential application in polymer chemistry. The alkyne group can be utilized for polymerization reactions, potentially leading to novel sulfur-containing polymers with interesting optical, electronic, or thermal properties. The thiirane ring could also be polymerized through ring-opening polymerization, offering another route to new polymer structures.
Furthermore, the application of this compound in materials science is an emerging field. The alkyne functionality is well-suited for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could be exploited to functionalize surfaces or to create well-defined macromolecules and dendrimers. The sulfur atom in the thiirane ring could also impart unique properties to the resulting materials, such as increased refractive index or metal-binding capabilities.
Broader Implications for Thiirane and Alkyne Chemistry
The study of molecules like Thiirane, [(1-ethynylbutoxy)methyl]- has broader implications for the fields of thiirane and alkyne chemistry. It contributes to a deeper understanding of how the reactivity of one functional group is influenced by the presence of another within the same molecule. This knowledge is crucial for the design of sophisticated synthetic strategies and the development of new chemical transformations.
Compounds bearing both thiirane and alkyne moieties are valuable tools in medicinal chemistry and drug discovery. The thiirane ring can act as a Michael acceptor or an electrophile, while the alkyne can be used to attach the molecule to a larger scaffold or a biological target. The exploration of this compound and its analogs could lead to the discovery of new bioactive molecules.
In the context of organic synthesis, the development of synthetic routes to and reactions of bifunctional thiiranes expands the toolbox available to chemists for constructing complex molecular architectures. The ability to orthogonally functionalize the thiirane and alkyne groups would be particularly valuable, allowing for the stepwise and controlled elaboration of the molecular structure. This could facilitate the synthesis of natural products, pharmaceuticals, and advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(1-ethynylbutoxy)methyl]thiirane-functionalized polyhedral oligomeric silsesquioxane (POSS) derivatives?
- Methodology : The compound is synthesized via a two-step process:
- Step 1 : React octakis[(3-glycidyloxypropyl)dimethylsiloxy]octasilsesquioxane with potassium thiocyanate (KSCN) in a solvent (e.g., o-xylene) at 60°C for 24 hours to introduce thiirane groups .
- Step 2 : Purify the product and confirm structure using H NMR, C NMR, and FT-IR. Key FT-IR bands include C-S stretching (500–1000 cm) and disappearance of epoxy group signals (~910 cm) .
Q. How are thiirane-functionalized POSS additives characterized for structural integrity and purity?
- Techniques :
- Spectroscopy : Si NMR to confirm silsesquioxane cage integrity; FT-IR for functional group analysis .
- Thermogravimetric Analysis (TGA) : Baseline thermal stability assessment (e.g., 1% mass loss temperature increased by 100°C compared to unmodified epoxy resins) .
- Differential Scanning Calorimetry (DSC) : Monitor curing enthalpy (e.g., 167.2 J/g for 10 wt% thiirane-POSS vs. 11.6 J/g for epoxy-POSS) .
Q. What is the baseline impact of thiirane-POSS additives on epoxy resin thermal stability?
- Findings : Incorporating 10 wt% thiirane-POSS increases the 1% mass loss temperature by ~100°C due to sulfur-containing crosslinks, which enhance polymer network rigidity .
- Experimental Design : Prepare epoxy-thiirane composites using maleic anhydride or pyromellitic anhydride hardeners, cure at 200°C for 1 hour, and analyze via TGA .
Q. How do curing agents (e.g., anhydrides) influence the thermal behavior of thiirane-modified epoxy systems?
- Key Observations :
- Maleic anhydride: Reduces curing temperature by 20–30°C and narrows the curing peak width .
- Phthalic anhydride: Limited compatibility with thiirane-POSS, leading to incomplete curing in some formulations .
Advanced Research Questions
Q. What mechanistic insights explain the reduced curing temperature in thiirane-POSS-modified epoxies?
- Mechanism : Thiirane groups react with anhydride hardeners via nucleophilic ring-opening, forming thioether linkages. This process is kinetically faster than epoxy-anhydride reactions, lowering activation energy and narrowing curing temperature ranges .
- Validation : Use DSC to compare exothermic peaks (e.g., 117.2 J/g for thiirane-POSS vs. 201.7 J/g for unmodified epoxy with pyromellitic anhydride) .
Q. How to resolve contradictions in thermal stability data between formulations using different hardeners?
- Case Study : Phthalic anhydride-hardened thiirane-POSS composites show no measurable curing enthalpy, unlike maleic or pyromellitic anhydrides.
- Resolution : Conduct FT-IR to verify incomplete thiirane-anhydride reactions. Adjust stoichiometry or replace hardener for optimal crosslinking .
Q. What strategies optimize thiirane-POSS concentration for balancing thermal stability and mechanical properties?
- Methodology :
- Dose-Response Testing : Vary thiirane-POSS (1–10 wt%) in epoxy-anhydride systems.
- Performance Metrics : Maximize 1% mass loss temperature (TGA) while maintaining glass transition temperature () above application thresholds .
- Trade-offs : >10 wt% thiirane-POSS may aggregate, reducing mechanical strength despite thermal gains .
Q. How do thiirane-POSS additives compare to epoxy-POSS in crosslinking efficiency?
- Comparative Analysis :
- Reactivity : Thiirane-POSS exhibits higher reactivity with anhydrides, reducing curing time by 50% compared to epoxy-POSS .
- Network Density : Sulfur bridges from thiirane yield denser crosslinks, evidenced by higher char residue in TGA (e.g., 25% vs. 15% for epoxy-POSS) .
Tables for Key Data
| Property | Thiirane-POSS (10 wt%) | Epoxy-POSS (10 wt%) | Unmodified Epoxy |
|---|---|---|---|
| 1% Mass Loss Temp (°C) | 320 | 220 | 210 |
| Curing Enthalpy (J/g) | 117.2 (pyromellitic) | 175.5 (pyromellitic) | 201.7 (pyromellitic) |
| Curing Peak Width (°C) | 15 | 25 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
